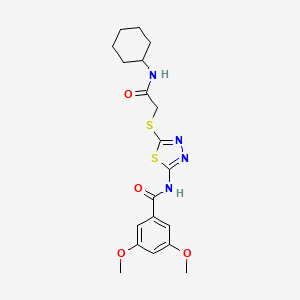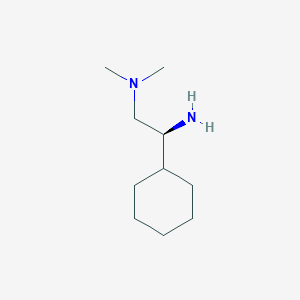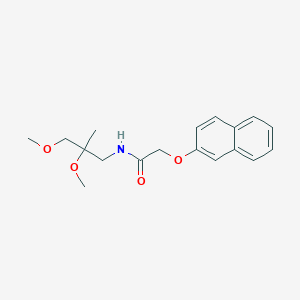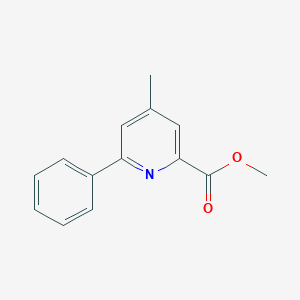![molecular formula C15H18N2OS B3020694 Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851803-13-9](/img/structure/B3020694.png)
Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asymmetric Cyclopropanations and Enantioselectivity
The study of asymmetric cyclopropanations has been advanced through the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This method has proven to be highly diastereoselective and enantioselective, offering a practical approach to synthesize functionalized cyclopropanes. The research delved into the factors influencing enantioselectivity, revealing that the use of cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst significantly enhances the enantioselectivity. The optimized catalyst identified was tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium. The study also found that the carbenoid structure's electron-withdrawing and electron-donating groups play a crucial role in asymmetric induction, with the combination of a methyl ester and vinyl or phenyl groups leading to the highest enantioselectivity. Additionally, the use of electron-neutral alkenes and pentane as a solvent further improved the process's enantioselectivity, demonstrating the synthetic utility of this chemistry .
Synthesis of Aryloxyphenyl Cyclopropyl Methanones
A new class of anti-mycobacterial agents has been developed through an efficient, high-yield, one-pot synthesis of phenyl cyclopropyl methanones. This synthesis involves the reaction of various aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in a THF/DMF mixture, using NaH/TBAB as a base. The resulting methanones were further reduced to their respective alcohols or methylenes. These compounds were tested for their anti-tubercular activities against M. tuberculosis H37Rv in vitro, with minimum inhibitory concentrations (MICs) ranging from 25 to 3.125 microg/mL. The most active compounds also showed efficacy against multi-drug resistant (MDR) strains of tuberculosis, and two compounds in particular demonstrated a marginal increase in mean survival time (MST) in mice models, indicating their potential as therapeutic agents .
Formation of Cyclopropylsulfones
The formation of cyclopropylsulfones from 1-arylsulfonyl-2-chloromethylprop-2-enes has been investigated, challenging previous assumptions about the reaction pathway. When the title chlorosulfones were treated with methanolic methoxide, the expected methylenecyclopropyl sulfones were not formed. Instead, the reaction proceeded through an addition–cyclisation sequence, resulting in the formation of 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes. This sequence involves the intramolecular displacement of chloride, contradicting earlier suggestions that methoxide was the leaving group. This finding has implications for the understanding of reaction mechanisms involving chlorosulfones and the synthesis of cyclopropyl-containing compounds .
Propriétés
IUPAC Name |
cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-3-2-4-12(9-11)10-19-15-16-7-8-17(15)14(18)13-5-6-13/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKDCPZKYVLXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3020614.png)

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B3020617.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B3020618.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020619.png)

![7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3020622.png)
![2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3020625.png)

![(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3020629.png)

![6-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3020633.png)